Cas no 518322-95-7 (2,6-Pyridinedicarboxamide, 4-amino-)

4-アミノ-2,6-ピリジンジカルボキサミドは、ピリジン骨格に2つのカルボキサミド基と1つのアミノ基を有する複雑な有機化合物です。分子内のアミノ基とカルボキサミド基が特異的な分子認識能を発揮し、金属イオンとのキレート形成能に優れています。特に遷移金属との選択的な相互作用が可能で、触媒やセンサー材料としての応用が期待されます。高い熱安定性と結晶性を併せ持ち、精密有機合成における中間体としても有用です。分子構造中の官能基配置により、他の芳香族化合物と比べてユニークな電子特性を示します。

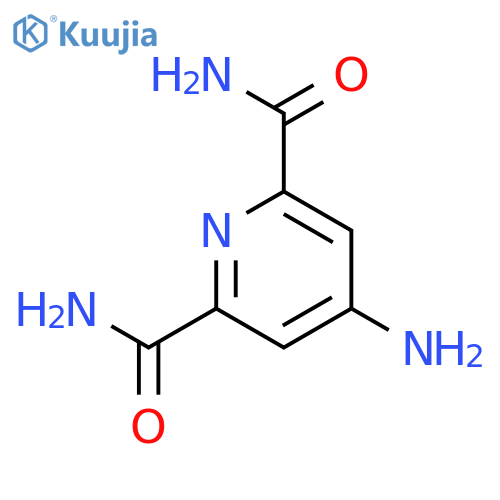

518322-95-7 structure

商品名:2,6-Pyridinedicarboxamide, 4-amino-

CAS番号:518322-95-7

MF:C7H8N4O2

メガワット:180.16402053833

CID:4016446

2,6-Pyridinedicarboxamide, 4-amino- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7542939-1.0g |

4-aminopyridine-2,6-dicarboxamide |

518322-95-7 | 1.0g |

$1150.0 | 2023-01-07 | ||

| Enamine | EN300-7542939-2.5g |

4-aminopyridine-2,6-dicarboxamide |

518322-95-7 | 2.5g |

$2384.0 | 2023-01-07 | ||

| Enamine | EN300-7542939-10.0g |

4-aminopyridine-2,6-dicarboxamide |

518322-95-7 | 10.0g |

$3795.0 | 2023-01-07 | ||

| Enamine | EN300-7542939-5.0g |

4-aminopyridine-2,6-dicarboxamide |

518322-95-7 | 5.0g |

$3018.0 | 2023-01-07 |

2,6-Pyridinedicarboxamide, 4-amino- 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

518322-95-7 (2,6-Pyridinedicarboxamide, 4-amino-) 関連製品

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量